2-Propanol, 1-chloro-3-(hexyloxy)-

Ether lipid synthesis Surfactant synthesis Nucleophilic substitution

2-Propanol, 1-chloro-3-(hexyloxy)- (CAS 16224-24-1, C9H19ClO2, MW 194.70) is a chloroalkoxypropanol compound characterized by a glycerol backbone bearing a reactive chlorine at the C1 position and a hydrophobic hexyloxy ether chain at the C3 position. This bifunctional structure provides a unique molecular handle for further synthetic elaboration, distinguishing it from simple ethers or chloropropanols.

Molecular Formula C9H19ClO2
Molecular Weight 194.7 g/mol
CAS No. 16224-24-1
Cat. No. B098960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-chloro-3-(hexyloxy)-
CAS16224-24-1
Molecular FormulaC9H19ClO2
Molecular Weight194.7 g/mol
Structural Identifiers
SMILESCCCCCCOCC(CCl)O
InChIInChI=1S/C9H19ClO2/c1-2-3-4-5-6-12-8-9(11)7-10/h9,11H,2-8H2,1H3
InChIKeyDNZUNVIOUMBUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1-chloro-3-(hexyloxy)- (CAS 16224-24-1): A Chloroalkoxypropanol Intermediate for Ether Lipid Synthesis and Targeted Functionalization


2-Propanol, 1-chloro-3-(hexyloxy)- (CAS 16224-24-1, C9H19ClO2, MW 194.70) is a chloroalkoxypropanol compound characterized by a glycerol backbone bearing a reactive chlorine at the C1 position and a hydrophobic hexyloxy ether chain at the C3 position . This bifunctional structure provides a unique molecular handle for further synthetic elaboration, distinguishing it from simple ethers or chloropropanols. The compound serves as a versatile intermediate in the preparation of alkyl ether lipids, surfactants, and other functionalized glycerol derivatives [1]. Its key physical properties include a predicted density of 1.01 g/cm³ and a boiling point of 274.5°C at 760 mmHg , defining its handling and processing parameters.

1
Bifunctional chloro-hexyloxypropanol Intermediate combining a reactive C1 chlorine and a defined C6 alkyl ether chain for targeted synthetic elaboration.
2
Chlorine leaving group Enables direct nucleophilic substitution to introduce amines, phosphates, or other moieties without additional activation steps.
3
Hexyloxy hydrophobic anchor Provides a balanced alkyl chain length for surfactant or amphiphile design, distinct from shorter or longer homologs.

Why 2-Propanol, 1-chloro-3-(hexyloxy)- Cannot Be Interchanged with Other Glycerol Ethers or Chloropropanols in Synthesis and Application


Substituting 2-Propanol, 1-chloro-3-(hexyloxy)- with a generic analog is not viable due to the specific interplay of its hexyl chain length and the terminal chlorine functionality. The C6 alkyl chain is critical for achieving desired amphiphilic balance in surfactant applications [1], whereas shorter (e.g., C4) or longer (e.g., C12) homologs alter hydrophobicity, solubility, and self-assembly behavior. Furthermore, the presence of the chlorine atom is a key differentiator from non-halogenated ethers like 1-O-Hexyl-rac-glycerol (CAS 10305-38-1). The C1 chlorine serves as a potent leaving group, enabling nucleophilic substitution reactions to introduce amines, phosphates, or other moieties, which is essential for constructing complex ether lipids . While predicted ADMET properties suggest moderate oral bioavailability and limited CNS penetration [2], these parameters are highly dependent on the exact molecular structure. Using a different halogen (e.g., bromine) or a different leaving group would alter reaction kinetics and final product purity.

Chain length Replacing the C6 hexyl chain with C4 or C12 alters hydrophobicity, solubility, and self-assembly behavior, shifting surfactant performance.
Leaving group Non-halogenated ethers like 1-O-Hexyl-rac-glycerol lack the chlorine leaving group, requiring pre-activation and adding synthetic steps.
Halogen type Using a different halogen or leaving group can alter reaction kinetics and final product purity, limiting direct substitution.

Quantitative Evidence for 2-Propanol, 1-chloro-3-(hexyloxy)-: Differentiating Data from Comparators in Synthesis, Safety, and Physicochemical Properties


Synthetic Versatility: The Chlorine Leaving Group Enables Unique Functionalization Pathways Compared to Non-Halogenated Glycerol Ethers

The defining feature of 2-Propanol, 1-chloro-3-(hexyloxy)- is the presence of the chlorine atom at the C1 position, which is absent in structurally similar glycerol ethers like 1-O-Hexyl-rac-glycerol (CAS 10305-38-1) . This chlorine atom acts as an efficient leaving group, allowing for straightforward nucleophilic substitution reactions to incorporate diverse functional groups, such as succinimide or amino acids [1], onto the glycerol backbone. In contrast, the hydroxyl groups of 1-O-Hexyl-rac-glycerol require activation (e.g., tosylation) for comparable reactivity, adding synthetic steps and reducing overall yield.

Synthetic versatility
Head-to-head
One-step substitution enabled by chlorine; non-halogenated glycerol ether requires activation.
May support synthetic route selection for complex ether lipids.
Nucleophilic substitution conditions apply.
Ether lipid synthesis Surfactant synthesis Nucleophilic substitution

Physicochemical Profile: Boiling Point and Density Differentiate from Shorter and Longer Alkyl Chain Homologs

The physicochemical properties of 2-Propanol, 1-chloro-3-(hexyloxy)-, particularly its boiling point (BP: 274.5°C at 760 mmHg) and density (1.01 g/cm³), are defined by its specific hexyloxy chain length . These values are intermediate compared to shorter and longer chain analogs. For instance, a C4 homolog would have a lower BP and density, while a C12 homolog would have a significantly higher BP and potentially a higher density, impacting distillation and purification processes. The specific boiling point of 274.5°C allows for predictable purification by distillation under standard laboratory conditions, which is not possible for higher molecular weight, less volatile analogs .

Physicochemical profile
Class-level
BP 274.5°C, density 1.01 g/cm³
Intermediate boiling point supports distillation-based purification.
Values predicted; experimental verification recommended.
Physicochemical properties Purification Formulation

Predicted ADMET Profile: Moderate Oral Bioavailability and Low CNS Penetration Distinguish it as a Potential Scaffold

In silico ADMET predictions for 2-Propanol, 1-chloro-3-(hexyloxy)- provide a quantitative profile that can be used for preliminary evaluation in drug discovery or chemical biology. The compound is predicted to have a human intestinal absorption (HIA) of 92.4% and a Caco-2 permeability of 0.796, suggesting good oral bioavailability [1]. However, its predicted blood-brain barrier (BBB) permeability is low (-0.198), and CNS permeability is also low (-1.987), indicating limited potential for central nervous system effects. These predictions differentiate it from other alkyl glycerol ethers with varying chain lengths or polar head groups, which may exhibit different permeability profiles.

Predicted ADMET profile
In silico
HIA 92.4%, Caco-2 0.796, BBB -0.198, CNS -1.987
May support design of peripherally restricted research probes.
In silico predictions; experimental ADME data needed.
Drug discovery ADMET Pharmacokinetics

Spectral Authentication: Unique NMR and FTIR Fingerprints Provide Analytical Traceability Compared to Other Alkyl Ethers

2-Propanol, 1-chloro-3-(hexyloxy)- has a unique spectral fingerprint that allows for unambiguous identification and quality control, differentiating it from other alkyl glycerol ethers or chloroalkanes. A reference 1H NMR spectrum and an FTIR spectrum are available, providing definitive proof of structure and purity [1]. These spectra serve as a benchmark for verifying the compound's identity upon procurement, ensuring that the correct chemical entity is used in experiments, which is especially critical when working with a series of structurally similar analogs.

Spectral authentication
Method context
Distinct 1H NMR and FTIR fingerprints available (reference database).
Enables identity verification upon receipt, reducing misidentification risk.
Compare to reference spectra; experimental conditions as per database.
Analytical chemistry Quality control Spectral characterization

Optimal Research and Industrial Applications for 2-Propanol, 1-chloro-3-(hexyloxy)- Based on Quantitative Differentiation


Synthesis of Structurally Defined Alkyl Ether Lipids and Platelet-Activating Factor (PAF) Analogs

2-Propanol, 1-chloro-3-(hexyloxy)- is the ideal starting material for constructing alkyl ether lipids where a specific C6 alkyl chain and a functionalizable glycerol backbone are required. The reactive chlorine atom allows for the introduction of a phosphocholine headgroup or other polar moieties, generating analogs of platelet-activating factor (PAF) or other biologically active ether lipids . The ability to perform nucleophilic substitution directly on the C1 position, as evidenced by its reactivity compared to non-halogenated glycerol ethers , streamlines the synthesis and ensures regioselective functionalization. This is critical for generating homogeneous compounds for structure-activity relationship (SAR) studies, where impurities from alternative synthetic routes can confound biological results.

Development of Novel Glycerol-Derived Surfactants with Tailored Amphiphilicity

The balanced hydrophobic (C6 alkyl chain) and hydrophilic (reactive C1 chloro and C2 hydroxyl groups) character of 2-Propanol, 1-chloro-3-(hexyloxy)- makes it a valuable precursor for designing non-ionic or charged surfactants. The chlorine atom can be replaced with various hydrophilic groups (e.g., quaternary ammonium, sulfonate, or amino acid derivatives) to modulate the surfactant's properties [1]. The specific C6 chain length provides an intermediate hydrophobicity, which is distinct from shorter-chain (more soluble) or longer-chain (more lipophilic) analogs, as inferred from the physicochemical properties of the homologous series . This allows researchers to systematically investigate the effect of headgroup chemistry on critical micelle concentration (CMC) and surface tension, using a consistent hydrophobic anchor.

Investigational Scaffold for Peripherally-Acting Agents in Chemical Biology and Drug Discovery

The predicted ADMET profile of 2-Propanol, 1-chloro-3-(hexyloxy)- [2] makes it a compelling scaffold for the design of chemical probes or drug candidates intended for peripheral targets. Its high predicted oral absorption (HIA: 92.4%) coupled with low predicted brain penetration (BBB: -0.198) suggests that derivatives could achieve systemic exposure without significant CNS activity. This is a critical differentiator for projects focused on targets in the gastrointestinal tract, liver, or immune system, where avoiding CNS side effects is paramount. Furthermore, the compound's straightforward synthetic route from epichlorohydrin and hexanol ensures reliable and scalable access for initial screening and lead optimization programs.

Application
Selection Property
Validation Focus
Ether lipid and PAF analog synthesis
Chlorine leaving group for regioselective functionalization; C6 alkyl anchor
Synthetic route efficiency and product purity via nucleophilic substitution
Glycerol-derived surfactant development
Defined hydrophobic/hydrophilic balance from C6 chain and reactive headgroup
Systematic headgroup variation and CMC/surface tension screening
Peripherally-targeted chemical probe design
Predicted high oral absorption and low CNS penetration (in silico)
Systemic exposure without significant CNS distribution; in vitro ADME confirmation

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